N-(3-tert-Butylsalicylidene)-cyclopentylamine
Overview
Description
N-(3-tert-Butylsalicylidene)-cyclopentylamine is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 3-tert-butylsalicylaldehyde and cyclopentylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butylsalicylidene)-cyclopentylamine typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and cyclopentylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-Butylsalicylidene)-cyclopentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction will regenerate the original amine and aldehyde.
Scientific Research Applications
N-(3-tert-Butylsalicylidene)-cyclopentylamine has several scientific research applications:
Material Science: The compound is explored for its potential in creating advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Polymer Science: It is used in the synthesis of polymers with unique properties, such as improved crystallinity and molecular weight distribution.
Mechanism of Action
The mechanism of action of N-(3-tert-Butylsalicylidene)-cyclopentylamine largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These metal complexes facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved vary based on the specific catalytic process or biological interaction being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-Butylsalicylidene)-aniline
- N-(3-tert-Butylsalicylidene)-cycloheptylamine
- N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroaniline
Uniqueness
N-(3-tert-Butylsalicylidene)-cyclopentylamine is unique due to its specific structural features, such as the cyclopentylamine moiety, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-tert-butyl-6-(cyclopentyliminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)14-10-6-7-12(15(14)18)11-17-13-8-4-5-9-13/h6-7,10-11,13,18H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEVRLHOOHFSMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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